molecular formula C13H19NO2S B581633 (S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid CAS No. 1330286-51-5

(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid

Cat. No. B581633
M. Wt: 253.36
InChI Key: RXGXZBVIVDNKTB-NSHDSACASA-N
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Description

“(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid” is also known as Boc-L-4-Methylbenzyl-L-Penicillamine . It has a CAS Number of 104323-41-3 and a molecular weight of 353.48 . It is also referred to as ®-2-((tert-butoxycarbonyl)amino)-3-methyl-3-((4-methylbenzyl)thio)butanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a cinnamaldehyde Schiff base of S-(4-methylbenzyl) dithiocarbazate has been synthesized . Another study reported the synthesis of S-4-methylbenzyl-O,O’-bis(4-nitrophenyl)dithiophosphate (SBOP-I) and S-4-methylbenzyl-O,O’-bis(4-t-butylphenyl)dithiophosphate (SBOP-II) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, a closely related compound, a cinnamaldehyde Schiff base of S-(4-methylbenzyl) dithiocarbazate, has been studied using crystal structure analysis, Hirshfeld surface analysis, and computational study .


Chemical Reactions Analysis

The reactions of 4-methylbenzyl thiocyanate with several nucleophiles have been investigated . The compound possesses three electrophilic sites, i.e., benzylic carbon, sulfur, and cyano carbon, to receive nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the properties of a related compound, (S)-2-amino-4-(methylthio)butanoic acid, have been critically evaluated for thermophysical property data .

Scientific Research Applications

Solubility and Solvent Effect

A study examined the solubility of related compounds, including 2-amino-3-methylbenzoic acid, in various solvents, which is crucial for purification processes. The solubility was found to increase with temperature and varied across different solvents. This research is vital for understanding how such compounds behave in different environments, which could be relevant for (S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid as well (Zhu et al., 2019).

Enantiomeric Excesses in Meteoritic Amino Acids

In the study of meteoritic amino acids, researchers found enantiomeric excesses in certain amino acids, which might provide insights into organic chemical evolution and could be relevant to understanding the origins and properties of similar amino acids like (S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid (Cronin & Pizzarello, 1997).

Synthesis and Application in Protein Labelling

A study on the synthesis of bifunctional ligands, including compounds similar to (S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid, reported their use in labelling proteins with rhodium complexes for radiotherapy applications. This suggests potential medical and biochemical research applications (Ergun Efe et al., 1991).

Biotechnological Production of Isomers

Research into the microbial fermentation of amino acids for the production of chemical isomers, such as pentanol isomers, illustrates the biotechnological potential of similar amino acids in industrial applications, including biofuel production (Cann & Liao, 2009).

Asymmetric Synthesis of Amino Acid Derivatives

A study on the asymmetric synthesis of amino acids, including methods to generate derivatives with various functional groups, can provide valuable insights into the synthesis and applications of (S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid in pharmaceuticals and other fields (Cini et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, 4-Methylbenzyl alcohol, indicates that it causes serious eye irritation and is harmful if swallowed . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

(2S)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGXZBVIVDNKTB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid

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